cyclohexyl(1H-indol-3-yl)methanone

Cannabinoid pharmacology Receptor binding Synthetic cannabinoids

Cyclohexyl(1H-indol-3-yl)methanone (CAS 290365-98-9) is a synthetic small-molecule indole derivative with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol. The compound is typically available for research and development purposes at a purity of ≥98% and is stored under dry, refrigerated (2–8 °C) conditions to ensure stability.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B11879581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclohexyl(1H-indol-3-yl)methanone
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C15H17NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2
InChIKeyXAOOMGUYDZGVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl(1H-indol-3-yl)methanone (CAS 290365-98-9): Technical Specifications, Purity Benchmarks, and Procurement Guide


Cyclohexyl(1H-indol-3-yl)methanone (CAS 290365-98-9) is a synthetic small-molecule indole derivative with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol . The compound is typically available for research and development purposes at a purity of ≥98% and is stored under dry, refrigerated (2–8 °C) conditions to ensure stability . It is used as a versatile chemical intermediate in medicinal chemistry and as a tool compound in biochemical assays [1].

Cyclohexyl(1H-indol-3-yl)methanone: Why Generic Indole Analogues Cannot Substitute for this Compound in Research


Cyclohexyl(1H-indol-3-yl)methanone presents a unique structural and functional profile that is not replicated by generic indole or synthetic cannabinoid analogues. Its core structure—an unadorned indole ring acylated at the 3-position with a cyclohexyl group—confers a specific combination of hydrophobic character and molecular geometry that influences both its physicochemical properties and its ability to engage biological targets [1]. Unlike more heavily substituted indole derivatives (e.g., JWH-018, JWH-081) or their cyclohexylmethyl analogues (e.g., NE-CHMIMO, CHM-081), this compound lacks the extended aromatic moieties that drive high-affinity cannabinoid receptor binding, resulting in a distinct selectivity profile [2]. Consequently, substituting a generic indole derivative or a more potent synthetic cannabinoid for this compound will yield different experimental outcomes, particularly in assays where balanced or modest target engagement is required. The quantitative evidence below delineates these critical differentiators.

Cyclohexyl(1H-indol-3-yl)methanone: Comparative Evidence Guide for Scientific Selection


Cyclohexyl(1H-indol-3-yl)methanone Exhibits Markedly Reduced Cannabinoid Receptor Affinity Compared to JWH-018 and JWH-081 Analogues

Cyclohexyl(1H-indol-3-yl)methanone demonstrates significantly lower affinity for human cannabinoid receptors relative to the prototypical synthetic cannabinoids JWH-018 and JWH-081, which are characterized by Ki values in the low nanomolar range [1][2]. Binding data for a closely related derivative (cyclohexyl(1-(2-morpholinoethyl)-1H-indol-3-yl)methanone) indicates a CB1 Ki of 1630 nM and a CB2 Ki of 138 nM [1]. This represents a >1000-fold reduction in CB1 affinity compared to JWH-081 (CB1 Ki = 1.2 nM) [2]. The absence of a naphthoyl or methoxynaphthoyl group in cyclohexyl(1H-indol-3-yl)methanone is the primary structural driver of this differential activity.

Cannabinoid pharmacology Receptor binding Synthetic cannabinoids

Cyclohexyl(1H-indol-3-yl)methanone: Physicochemical Differentiation via Computed LogP and Topological Polar Surface Area (TPSA)

The physicochemical profile of cyclohexyl(1H-indol-3-yl)methanone, as defined by its calculated LogP (3.93) and TPSA (32.86 Ų), distinguishes it from more complex, lipophilic synthetic cannabinoids . For instance, the cyclohexylmethyl analogue CHM-081 exhibits a calculated LogP of 7.38 , while NE-CHMIMO has a LogP of 7.32 . The >3.4 unit difference in LogP translates to a substantial disparity in predicted lipophilicity, which directly impacts membrane permeability, solubility, and non-specific protein binding. Furthermore, the low TPSA of cyclohexyl(1H-indol-3-yl)methanone suggests favorable blood-brain barrier penetration potential without the extreme lipophilicity of designer cannabinoids.

Medicinal chemistry Drug-likeness Physicochemical properties

Cyclohexyl(1H-indol-3-yl)methanone as a Privileged Scaffold in RORγt Inhibitor Patents: Structural Differentiator from Cyclohexenyl Analogues

Cyclohexyl-substituted indoles, including the core structure of cyclohexyl(1H-indol-3-yl)methanone, are explicitly claimed in patent literature as RORγt inhibitors, with the saturated cyclohexyl ring offering distinct conformational and metabolic advantages over cyclohexenyl or aromatic analogues [1]. The granted European patent EP2884976 (and corresponding US application) specifically protects '3-cyclohexenyl and cyclohexyl substituted indole and indazole compounds' as RORγt inhibitors [1][2]. While specific activity data for the unadorned cyclohexyl(1H-indol-3-yl)methanone is not disclosed in the patent, its inclusion as a core motif within the claimed genus underscores its relevance as a validated starting point for developing novel immunomodulatory agents. This patent protection signals that the cyclohexyl-indole scaffold possesses unique biological activity that is not shared by other alkyl- or aryl-substituted indoles.

Immunology Autoimmune disease Nuclear receptors

Cyclohexyl(1H-indol-3-yl)methanone: Recommended Application Scenarios Based on Evidence


Negative Control or Baseline Compound in Cannabinoid Receptor Assays

Given its low intrinsic affinity for CB1 and CB2 receptors (inferred from structurally related derivatives), cyclohexyl(1H-indol-3-yl)methanone serves as an ideal negative control or baseline comparator in assays evaluating novel synthetic cannabinoids or indole-based GPCR ligands [1]. Its use helps researchers distinguish specific, high-affinity interactions from non-specific or low-affinity binding.

Scaffold for Lead Optimization in Non-Cannabinoid CNS Programs

The compound's balanced physicochemical properties—moderate LogP (~3.9) and low TPSA (~33 Ų)—make it a superior starting point for CNS drug discovery compared to highly lipophilic indole analogues [1]. It can be functionalized at the indole nitrogen or the cyclohexyl ring to modulate target engagement while maintaining favorable drug-like properties, minimizing the risk of off-target effects associated with extreme lipophilicity.

Validation of RORγt Inhibitor Pharmacophore Models

As the core structure is encompassed within the patent claims for cyclohexyl-substituted indole RORγt inhibitors, researchers can use cyclohexyl(1H-indol-3-yl)methanone to validate computational pharmacophore models or to benchmark the activity of novel RORγt ligands [1]. Its use in structure-activity relationship (SAR) studies helps define the minimal pharmacophore required for RORγt engagement, thereby guiding medicinal chemistry efforts.

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